molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
Key on ui cas rn: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Patent
US07503979B2

Procedure details

1-hydroxycyclohexyl phenyl ketone; bis (2,4,6-trimethylbenzoyl)-phenylphosphine oxide such as Irgacure 819 from BASF; 2,2′-dimethoxy-2-phenylacetophenone; 2-benzyl-2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-1-butanone; 2-methyl-1-(4(methylthio)phenyl)-2-moropholino-1-propane; bis (2,6-dimethoxybenzoyl)-2,4,4-trimethyl pentyl phosphine oxide; and 1-hydroxy-cyclohexyl-phenyl-ketone (a blend of 25:75 of the latter two components may be employed).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methyl-1-(4(methylthio)phenyl)-2-moropholino-1-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1-hydroxy-cyclohexyl-phenyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(C(C2(O)CCCCC2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:16][C:17]1[CH:43]=[C:42]([CH3:44])[CH:41]=[C:40]([CH3:45])[C:18]=1[C:19]([P:21](=[O:39])(C(=O)C1C(C)=CC(C)=CC=1C)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:20].COC(C1C=CC=CC=1)C(C1C=CC=CC=1OC)=O.C(C(N(C)C)(CC)C(C1C=CC(N2CCOCC2)=CC=1)=O)C1C=CC=CC=1.COC1C=CC=C(OC)C=1C(P(=O)(C(=O)C1C(OC)=CC=CC=1OC)CC(C)CC(C)(C)C)=O.OC1(C2C=CC=CC=2C(C2C=CC=CC=2C2(O)CCCCC2)=O)CCCCC1>>[C:22]1([P:21](=[O:39])([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:19](=[O:20])[C:18]2[C:40]([CH3:45])=[CH:41][C:42]([CH3:44])=[CH:43][C:17]=2[CH3:16])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)P(C2=CC=CC=C2)(C(C2=C(C=C(C=C2C)C)C)=O)=O)C(=CC(=C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=O)C1=C(C=CC=C1)OC)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)N1CCOCC1)(CC)N(C)C
Step Five
Name
2-methyl-1-(4(methylthio)phenyl)-2-moropholino-1-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)P(CC(CC(C)(C)C)C)(C(C2=C(C=CC=C2OC)OC)=O)=O)C(=CC=C1)OC
Step Seven
Name
1-hydroxy-cyclohexyl-phenyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCCCC1)C1=C(C=CC=C1)C(=O)C1=C(C=CC=C1)C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)P(C(C1=C(C=C(C=C1C)C)C)=O)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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